N-(2-Bromophenyl)-4-{N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the dichlorophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-nitrobenzamide: Shares the bromophenyl group but differs in the presence of a nitro group instead of the hydrazinecarbonyl moiety.
N-(2-Bromophenyl)-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide: Contains similar structural elements but includes additional functional groups such as methoxy and sulfonamide.
Uniqueness
N-(2-Bromophenyl)-4-{N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide is unique due to its specific combination of bromophenyl, dichlorophenyl, and hydrazinecarbonyl groups
Properties
Molecular Formula |
C18H16BrCl2N3O2 |
---|---|
Molecular Weight |
457.1 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H16BrCl2N3O2/c19-14-4-1-2-5-16(14)23-17(25)6-3-7-18(26)24-22-11-12-8-9-13(20)10-15(12)21/h1-2,4-5,8-11H,3,6-7H2,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
RUDYMOMVKKYHKH-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.